tert-Butyl di(but-3-en-1-yl)carbamate
Overview
Description
tert-Butyl di(but-3-en-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are known to form a covalent bond with their target, which can lead to changes in the target’s function .
Biochemical Pathways
Carbamates are known to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Di-tert-butyl Dicarbonate: The synthesis of tert-Butyl di(but-3-en-1-yl)carbamate can be achieved by reacting di-tert-butyl dicarbonate with but-3-en-1-amine. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate.
Curtius Rearrangement: Another method involves the Curtius rearrangement of an acyl azide intermediate, which is formed by reacting an aromatic carboxylic acid with sodium azide and di-tert-butyl dicarbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl di(but-3-en-1-yl)carbamate can undergo oxidation reactions, particularly at the but-3-en-1-yl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of the corresponding primary or secondary amines.
Substitution: Formation of new carbamates or ureas depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Protecting Group: tert-Butyl di(but-3-en-1-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic transformations. It can be easily removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Biology:
Enzyme Inhibition: Carbamates are known to inhibit certain enzymes by carbamylation of the active site. This property can be exploited in biochemical studies to investigate enzyme mechanisms and functions.
Medicine:
Drug Development: Carbamate derivatives are explored for their potential as prodrugs, where the carbamate group can be hydrolyzed in vivo to release the active drug. This approach can improve the pharmacokinetic properties of the drug.
Industry:
Polymer Synthesis: Carbamates are used in the synthesis of polyurethanes and other polymers. The reactivity of the carbamate group allows for the formation of cross-linked polymer networks with desirable mechanical properties.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties but without the but-3-en-1-yl groups.
Benzyl carbamate: Another carbamate used as a protecting group, which can be removed by catalytic hydrogenation.
Phenyl carbamate: Used in similar applications but with different reactivity due to the aromatic ring.
Uniqueness: tert-Butyl di(but-3-en-1-yl)carbamate is unique due to the presence of the but-3-en-1-yl groups, which can undergo additional chemical transformations such as oxidation and reduction. This provides additional versatility in synthetic applications compared to simpler carbamates.
Properties
IUPAC Name |
tert-butyl N,N-bis(but-3-enyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSUZLSPSGFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC=C)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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